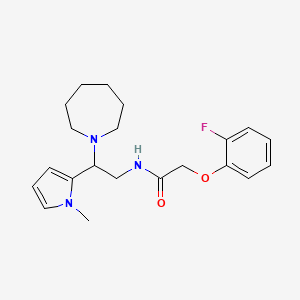

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Description

The compound N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a structurally complex acetamide derivative featuring:

- A 1-methyl-1H-pyrrol-2-yl substituent, which may enhance lipophilicity and modulate electronic properties.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O2/c1-24-12-8-10-18(24)19(25-13-6-2-3-7-14-25)15-23-21(26)16-27-20-11-5-4-9-17(20)22/h4-5,8-12,19H,2-3,6-7,13-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHQPZWJJPULCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2F)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound with a complex structure that suggests potential biological activity. Its unique combination of azepane, pyrrole, and fluorophenoxy groups may confer various pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is C₁₅H₁₈N₄O₂F, with a molecular weight of approximately 302.33 g/mol. The structural features include:

| Component | Description |

|---|---|

| Azepane Ring | A seven-membered saturated heterocycle |

| Pyrrole Ring | A five-membered aromatic ring containing nitrogen |

| Fluorophenoxy Group | A phenoxy group substituted with fluorine |

| Acetamide Functional Group | Contributes to the compound's overall reactivity |

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The azepane and pyrrole moieties may enhance binding affinity and specificity towards these targets, potentially leading to therapeutic effects.

Biological Activity

Preliminary studies indicate that N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, possibly due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Properties : Similar compounds have been investigated for their roles in cancer therapy, suggesting that this compound may inhibit tumor cell proliferation or induce apoptosis through specific signaling pathways.

- Enzyme Inhibition : Compounds with similar structural motifs have been reported as enzyme inhibitors, indicating that this compound might modulate enzymatic activity related to disease processes.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide:

Table 1: Comparative Biological Activities of Related Compounds

Comparison with Similar Compounds

Substituent Variations in Azepan/Pyrrole-Based Acetamides

Key Observations :

- The azepan group in the target compound (vs.

- The 2-fluorophenoxy group (target) vs. 4-chlorophenyl () introduces differences in electronic effects and steric hindrance, which may influence target selectivity.

Comparison with Sulfonamide and Trifluoroacetamide Derivatives

Key Observations :

- The trifluoroacetamide group in enhances metabolic stability compared to the target compound’s fluorophenoxy-acetamide, but may reduce solubility.

- Sulfonamide derivatives like Goxalapladib exhibit larger molecular frameworks (e.g., naphthyridine cores), suggesting divergent therapeutic targets (e.g., atherosclerosis vs. inflammation).

Physicochemical and Electronic Properties

- Electronic Effects: The 2-fluorophenoxy group’s electron-withdrawing nature may stabilize the acetamide bond against hydrolysis relative to non-fluorinated analogs.

Inferred Pharmacological Profiles

While direct activity data are lacking, structurally related compounds provide clues:

- Anti-inflammatory/Analgesic Activity: Phenoxy-acetamides in showed significant anti-inflammatory effects in murine models, attributed to COX-2 inhibition .

- Metabolic Stability : Fluorine substitution (target compound) may reduce oxidative metabolism compared to chlorophenyl analogs , extending half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.